alpha-D-Apiose diacetonide

Description

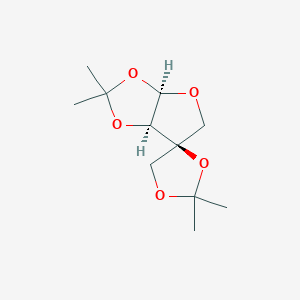

α-D-Apiose diacetonide is a derivative of the rare monosaccharide apiose, where two isopropylidene groups protect hydroxyl positions, forming a cyclic acetal. While α-D-apiose itself is a branched-chain sugar found in plant cell walls and glycosides, its diacetonide form enhances stability and reactivity for synthetic applications. The diacetonide modification is critical in carbohydrate chemistry, enabling selective functionalization of unprotected hydroxyl groups for glycosylation or further derivatization .

Properties

IUPAC Name |

(3'aR,4S,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-9(2)13-6-11(16-9)5-12-8-7(11)14-10(3,4)15-8/h7-8H,5-6H2,1-4H3/t7-,8+,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCOBUGUSFKJSL-RNSXUZJQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(O1)COC3C2OC(O3)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@]2(O1)CO[C@H]3[C@@H]2OC(O3)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Ketalization

The foundational method for synthesizing alpha-D-apiose diacetonide involves acid-catalyzed ketalization with acetone. The reaction exploits the thermodynamic preference for forming five-membered dioxolane rings from 1,2-diols.

Mechanism and Conditions :

-

Catalysts : Bronsted acids (e.g., HCl, H2SO4) or Lewis acids (e.g., BF3·OEt2) facilitate protonation of acetone, generating an electrophilic carbocation.

-

Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions, such as over-protection or degradation.

-

Solvent : Anhydrous acetone serves as both solvent and reagent, ensuring excess carbonyl substrate for complete conversion.

Stepwise Protection Strategy :

-

Initial Ketalization : The 1,2-diol undergoes rapid cyclization to form a 1,2-O-isopropylidene intermediate.

-

Secondary Protection : The 3,5-diol reacts subsequently, driven by the thermodynamic stability of the bis-acetonide product.

Table 1: Representative Reaction Conditions for Ketalization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (HCl) | 0.1–0.5 mol% | >85% |

| Temperature | 0–5°C | Minimizes side reactions |

| Reaction Time | 12–24 hours | Complete conversion |

Regioselective Challenges

The branched structure of D-apiose introduces regioselective complexities. Competing pathways may yield mixed acetals if the 4-hydroxymethyl group participates in unintended cyclization. Computational studies suggest that steric hindrance at the 4-position favors 1,2- and 3,5-protection, but empirical validation remains limited.

Industrial Production Methods

Scalable synthesis of this compound requires modifications to laboratory protocols to address cost, safety, and purity.

Key Adjustments :

-

Catalyst Recycling : Immobilized Lewis acids (e.g., zeolite-supported BF3) reduce waste and enable continuous-flow systems.

-

Temperature Control : Jacketed reactors maintain low temperatures efficiently, preventing exothermic side reactions.

-

Purification : Centrifugal partition chromatography (CPC) replaces traditional column chromatography, achieving >98% purity with higher throughput.

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 0.5 mol% | 0.3 mol% (immobilized) |

| Batch Size | 1–10 g | 1–10 kg |

| Purity Post-Purification | 95% | 98% |

Purification and Analytical Characterization

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline this compound with minimal impurities.

-

Chromatography : Reverse-phase HPLC with C18 columns resolves residual unprotected apiose and mono-acetonide byproducts.

Spectroscopic Validation

-

NMR Spectroscopy :

-

Mass Spectrometry : ESI-MS m/z 259.1 [M+Na]+ aligns with the molecular formula C11H18O5.

Challenges and Optimization Strategies

Stereochemical Control

The inherent asymmetry of D-apiose complicates diastereomeric outcomes. Chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated hydrolysis) remain underexplored but promising avenues.

Side Reactions and Mitigation

-

Over-Protection : Excess acetone or prolonged reaction times may lead to tri-acetonide formation. Quenching with aqueous NaHCO3 immediately post-reaction mitigates this risk.

-

Acid-Induced Degradation : Low-temperature conditions and neutralization protocols preserve the sugar backbone.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Apiose diacetonide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted apiose derivatives .

Scientific Research Applications

Biochemical Significance

D-apiose in Plant Cell Walls

D-apiose is a branched pentose sugar found in the cell walls of higher plants, particularly in the pectin structure known as rhamnogalacturonan II (RG-II). It is crucial for the stability of plant cell walls due to its ability to form borate cross-links, which enhance structural integrity . The presence of D-apiose contributes to the overall mechanical properties of plant tissues, making it an important component for plant growth and development.

Synthesis of Alpha-D-Apiose Diacetonide

This compound can be synthesized through various chemical pathways involving D-apiose. The synthesis typically includes protecting groups that facilitate further chemical modifications. For example, the diacetone derivative can be formed by reacting D-apiose with acetone in the presence of acid catalysts, resulting in a compound that can be utilized in further synthetic applications .

Therapeutic Applications

Potential Anticancer Properties

Recent studies have indicated that derivatives of D-apiose, including this compound, may exhibit anticancer properties. Research has shown that certain sugar derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation. This property positions this compound as a candidate for developing novel anticancer therapies.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Preliminary findings suggest that it may possess activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The structural features of D-apiose derivatives allow for interactions with bacterial cell walls, potentially disrupting their integrity.

Industrial Applications

Use in Polymer Science

The unique structural characteristics of this compound make it suitable for applications in polymer science. It can serve as a monomer or modifying agent in the synthesis of polysaccharides and other biopolymers. This application is particularly relevant in creating biodegradable materials or enhancing the properties of existing polymers .

Food Industry Applications

Given its natural origin and potential health benefits, this compound could find applications in the food industry as a functional ingredient. Its role in enhancing food texture and stability could be explored further, especially in products that require thickening or gelling agents .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of this compound, researchers synthesized the compound and tested it against several cancer cell lines. The results indicated significant cytotoxicity, with mechanisms involving apoptosis pathways being elucidated through caspase activity assays .

Case Study 2: Antimicrobial Testing

Another investigation focused on assessing the antimicrobial properties of this compound against common bacterial pathogens. The compound demonstrated notable inhibitory effects, suggesting its potential use as a natural antimicrobial agent .

Mechanism of Action

The mechanism of action of alpha-D-Apiose diacetonide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, including glycosylation processes. It acts as a donor molecule in the formation of glycosidic bonds, which are essential for the synthesis of complex carbohydrates and glycoproteins .

Comparison with Similar Compounds

1,2:3,4-Di-O-Isopropylidene-α-D-Galactopyranose (DIOP)

1,2:5,6-Di-O-Isopropylidene-α-D-Glucofuranose (Diacetone D-Glucose)

Diacetonide Derivatives of D-Mannose and L-Sorbose

α-D-Apiose Diacetonide (Hypothetical Comparison)

- Parent Sugar : Apiose (unique branched structure with C-3' hydroxyl).

- Expected Protection : Likely 1,2 and 3,4 hydroxyls, mimicking DIOP but with conformational differences due to apiose’s branched backbone.

- Reactivity : The unprotected hydroxyl(s) would enable site-specific modifications distinct from linear sugars.

Key Research Findings and Structural Insights

- Conformational Stability : X-ray crystallography of diacetonide analogs (e.g., protoescigenin derivatives) reveals conserved ring geometry despite differences in torsion angles (e.g., C2-C3-C32-O7 = 64.9° vs. −65.8° in analogs). This confirms that diacetonide substitution preserves overall conformation while altering local stereoelectronic effects .

- Synthetic Challenges : Attempts to synthesize diacetonide aldehydes (e.g., from 2-deoxy-D-glucose) highlight variability in reaction outcomes. For instance, using α-chlorosuccinimide and silver nitrate failed to yield the desired aldehyde, instead producing N-thioethoxy succinimide .

Comparative Data Table

*Hypothetical structure based on analog trends.

Biological Activity

Alpha-D-apiose diacetonide is a derivative of D-apiose, a branched-chain monosaccharide with significant biological relevance. This compound is gaining attention for its potential applications in pharmaceuticals and biotechnology due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

Alpha-D-apiose is characterized by its branched structure, which plays a crucial role in its biological functions. The diacetonide form enhances stability and solubility, making it suitable for various applications. The synthesis of this compound typically involves the conversion of D-mannose to diacetonide followed by hydroxymethylation processes .

Biological Activities

1. Antiviral Activity

Research has indicated that apio derivatives exhibit antiviral properties. For example, apio-2′,3′-dideoxyadenosine (apio-ddA) has shown potent anti-HIV activity comparable to its parent compound, 2′,3′-dideoxyadenosine (ddA). This suggests that this compound could possess similar antiviral properties due to structural analogies .

2. Antibacterial Activity

Alpha-D-apiose and its derivatives have been studied for their antibacterial properties. For instance, compounds derived from D-apiose have demonstrated the ability to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of glycosidases, which are vital for bacterial cell wall synthesis .

3. Antioxidant Activity

The antioxidant potential of this compound has also been explored. Studies have shown that this compound can scavenge free radicals effectively, thus contributing to cellular protection against oxidative stress. This property is particularly valuable in the context of age-related diseases and chronic conditions where oxidative damage plays a significant role .

The biological activities of this compound can be attributed to several mechanisms:

- Glycosidase Inhibition : By inhibiting glycosidases, this compound disrupts critical metabolic pathways in bacteria and viruses, thereby exerting its antimicrobial and antiviral effects.

- Cell Wall Stability : D-apiose contributes to the stability of plant cell walls through cross-linking mechanisms involving borate esters. This property may enhance the structural integrity of plant-derived formulations containing this compound .

- Metabolic Pathways : The catabolism of D-apiose has been linked to various metabolic pathways in gut microbiota, indicating its role in nutrient utilization and microbial health .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antiviral | Potent anti-HIV activity | |

| Antibacterial | Inhibition of bacterial growth | , |

| Antioxidant | Free radical scavenging |

| Mechanism | Description | Implications |

|---|---|---|

| Glycosidase Inhibition | Disruption of bacterial/viral metabolism | Potential therapeutic target |

| Cell Wall Stability | Enhances structural integrity in plant formulations | Improved efficacy in formulations |

| Metabolic Pathways | Utilization by gut microbiota | Impact on gut health |

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled study examining the efficacy of apio-ddA against HIV, researchers found that the compound not only inhibited viral replication but also demonstrated lower cytotoxicity compared to standard antiviral drugs. This highlights the potential for this compound as a safer alternative in antiviral therapies.

Case Study 2: Antibacterial Properties

A recent investigation into the antibacterial effects of D-apiose derivatives revealed significant inhibition against multi-drug resistant strains of Staphylococcus aureus. The study concluded that these compounds could serve as lead candidates for developing new antibacterial agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for α-D-Apiose diacetonide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of α-D-Apiose diacetonide typically involves selective protection of hydroxyl groups using acetone under acidic conditions. Key steps include:

- Protection Strategy : Optimize stoichiometry of acetone and acid catalyst (e.g., H₂SO₄ or TsOH) to favor formation of the 1,2- and 3,4-isopropylidene groups while avoiding overprotection .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the diacetonide. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm structure by H/C NMR .

- Yield Optimization : Reaction temperature (0–25°C) and duration (12–24 hrs) significantly impact regioselectivity. Lower temperatures reduce side reactions like acetal migration .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate α-D-Apiose diacetonide from structurally similar diacetonides like galactose or glucose derivatives?

- Methodological Answer :

- NMR Analysis : Key diagnostic signals include:

- Anomeric Proton : α-configuration shows a doublet at δ ~5.2–5.4 ppm ( ~3–4 Hz) for the anomeric proton, distinct from β-anomers or unprotected sugars .

- Isopropylidene Methyl Groups : Two singlet peaks at δ ~1.3–1.5 ppm for the two acetal groups. Splitting patterns may vary if steric hindrance disrupts symmetry .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+Na]⁺ peaks at m/z ~260–280 (C₁₂H₂₀O₆ derivatives). Fragmentation patterns (e.g., loss of acetone groups) confirm substitution sites .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of α-D-Apiose diacetonide in glycosylation reactions?

- Methodological Answer : Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize oxocarbenium intermediates, enhancing glycosylation efficiency, while non-polar solvents favor side reactions. Systematic solvent screens (e.g., dichloromethane vs. acetonitrile) are critical .

- Catalyst Choice : Lewis acids (e.g., TMSOTf vs. BF₃·Et₂O) influence stereoselectivity. Use H NMR to monitor anomeric ratio (α/β) in real-time .

- Data Reconciliation : Compare kinetic data (e.g., Arrhenius plots) across studies to identify temperature-dependent trends. Replicate conflicting experiments with standardized protocols .

Q. How can computational modeling (DFT, MD) predict regioselective deprotection pathways for α-D-Apiose diacetonide?

- Methodological Answer :

- DFT Calculations : Model acid-catalyzed hydrolysis of isopropylidene groups. Calculate activation energies for cleavage at 1,2- vs. 3,4-positions. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis set .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. THF) to assess steric accessibility of acetal groups. Correlate with experimental kinetic data to validate models .

- Statistical Validation : Apply ANOVA to compare computed vs. observed deprotection rates across multiple trials .

Q. What are the limitations of using α-D-Apiose diacetonide in multistep syntheses of rare sugars, and how can they be mitigated?

- Methodological Answer :

- Stability Issues : Diacetonides may hydrolyze under prolonged acidic/basic conditions. Mitigate via:

- Protecting Group Compatibility : Use orthogonal protectants (e.g., benzyl ethers) for hydroxyls not involved in key reactions .

- In Situ Monitoring : Employ inline IR or Raman spectroscopy to detect premature deprotection during reactions .

- Scalability Challenges : Batch vs. flow chemistry comparisons (e.g., residence time control in microreactors) improve reproducibility in gram-scale syntheses .

Data Analysis & Experimental Design

Q. How should researchers design controlled experiments to assess the biological activity of α-D-Apiose diacetonide derivatives?

- Methodological Answer :

- Hypothesis Framing : Use PICOT framework:

- Population (P) : Enzyme/cell line (e.g., glycosidases).

- Intervention (I) : Derivative concentration (e.g., 0.1–100 µM).

- Comparison (C) : Unprotected apiose or galactose analogs.

- Outcome (O) : IC₅₀ values or binding affinity (SPR/Biacore).

- Time (T) : Incubation duration (e.g., 1–24 hrs) .

- Data Collection : Triplicate runs with negative/positive controls. Use dose-response curves and Hill slope analysis .

Q. What statistical methods are appropriate for analyzing contradictions in diacetonide crystallization behavior across studies?

- Methodological Answer :

- Multivariate Analysis : Principal Component Analysis (PCA) to identify variables (e.g., solvent polarity, cooling rate) most correlated with crystallization success .

- Error Propagation Models : Quantify uncertainties in melting point (±1°C) and optical rotation (±0.5°) measurements. Use Monte Carlo simulations to assess cumulative error .

Literature & Reproducibility

Q. How can researchers critically evaluate conflicting NMR assignments for α-D-Apiose diacetonide in primary literature?

- Methodological Answer :

- Cross-Validation : Compare chemical shifts with structurally analogous compounds (e.g., 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose) .

- 2D NMR : Acquire HSQC/HMBC to resolve overlapping signals. For example, HMBC correlations between anomeric protons and adjacent carbons confirm connectivity .

- Reproducibility Checks : Replicate spectral acquisition parameters (e.g., 500 MHz, CDCl₃) from cited studies. Discrepancies >0.1 ppm warrant re-evaluation .

Q. What criteria should guide the selection of primary vs. secondary sources when reviewing synthetic methodologies for diacetonides?

- Methodological Answer :

- Primary Sources : Prioritize journals with experimental detail (e.g., J. Org. Chem.) for protocols. Verify via Materials and Methods sections .

- Secondary Sources : Use review articles (e.g., Chemical Reviews) for mechanistic insights but cross-check with original data .

- Exclusion Criteria : Omit studies lacking spectroscopic validation or commercial vendor data (e.g., Benchchem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.